molecular formula C₂₆H₄₇D₅O₂ B152968 Ethyl tetracosanoate CAS No. 24634-95-5

Ethyl tetracosanoate

Cat. No.: B152968
CAS No.: 24634-95-5
M. Wt: 396.7 g/mol
InChI Key: AKXFYSSXNQQBNT-UHFFFAOYSA-N
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Description

Ethyl tetracosanoate (C26H52O2), also known as ethyl lignocerate, is a long-chain fatty acid ethyl ester with a molecular weight of 396.69 g/mol (CAS: 24634-95-5) . It is commonly identified in plant extracts, particularly in hexane-soluble fractions, where it often occurs as a minor constituent. For example:

  • 4.45% abundance in Vernonia glaberrima hexane extract .
  • 2.6% in a leaf extract of unspecified species .
  • 2.69% in Brachystegia eurycoma seed oil .

Its lipophilic nature (LogP = 8.82) suggests low aqueous solubility but high permeability in lipid-rich environments, influencing its bioavailability and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetracosanoate is typically synthesized through the esterification of lignoceric acid with ethanol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction can be represented as:

C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O\text{C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (this compound) + H2O} C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O

Industrial Production Methods: In industrial settings, this compound is produced by extracting lignoceric acid from wood tar. The extracted lignoceric acid is then reacted with ethanol under controlled conditions to yield this compound .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lignoceric acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol, tetracosanol, using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Methanol or other alcohols in the presence of a catalyst like sodium methoxide.

Major Products Formed:

    Hydrolysis: Lignoceric acid and ethanol.

    Reduction: Tetracosanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Chemical Applications

Gas Chromatography and Mass Spectrometry
Ethyl tetracosanoate serves as a reference material in gas chromatography (GC) and mass spectrometry (MS). Its stability and well-defined properties make it an ideal standard for calibrating instruments and validating analytical methods. In studies involving complex mixtures, it aids in the identification of other compounds by providing a reliable retention time and mass spectrum profile.

Synthetic Chemistry
The compound is synthesized through the esterification of lignoceric acid with ethanol, often using sulfuric acid as a catalyst. This reaction can be summarized as follows:

C24H48O2+C2H5OHC26H52O2+H2O\text{C}_{24}\text{H}_{48}\text{O}_2+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_{26}\text{H}_{52}\text{O}_2+\text{H}_2\text{O}

This synthetic route is crucial for producing this compound in laboratory settings, facilitating further research into its properties and applications.

Biological Applications

Lipid Metabolism Research
this compound is studied for its role in lipid metabolism. It is incorporated into cell membranes, influencing membrane fluidity and function. Research indicates that it may interact with enzymes involved in lipid metabolism, potentially impacting various biochemical pathways.

Cell Membrane Studies
As a component of cell membranes, this compound affects membrane dynamics. Its incorporation into lipid bilayers is essential for understanding membrane integrity and functionality in biological systems. Studies have shown that variations in fatty acid composition can alter membrane properties significantly.

Medical Applications

Therapeutic Investigations
Research has explored the potential therapeutic effects of this compound. It has been investigated as a biomarker for certain diseases and its implications in lipid-related disorders. Preliminary studies suggest it may have protective roles in cellular processes related to inflammation and cancer .

Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cells. For instance, extracts containing this compound demonstrated significant cytotoxicity against HeLa cervical cancer cells, suggesting potential applications in cancer therapeutics .

Industrial Applications

Cosmetics and Personal Care Products
this compound is utilized in the cosmetics industry as an emollient and moisturizer. Its fatty acid structure allows it to enhance skin feel and hydration properties in formulations.

Lubricants and Plasticizers
In industrial applications, this compound serves as a lubricant and plasticizer due to its low volatility and high thermal stability. This makes it suitable for use in various formulations where flexibility and durability are required.

Case Study 1: Antimicrobial Activity

A study on the antimicrobial properties of this compound found that it exhibited significant activity against various bacterial strains when incorporated into plant extracts. The presence of this compound enhanced the overall antimicrobial efficacy of the extracts, highlighting its potential use in natural preservative formulations .

Case Study 2: Cancer Cell Proliferation

In a recent study involving Caladium lindenii leaf extracts, this compound was identified among other bioactive compounds. The extracts showed reduced proliferation of cancer cells (IC50 = 40 µg/mL), suggesting that this compound may contribute to the anticancer activity observed in these extracts .

Mechanism of Action

The mechanism of action of ethyl tetracosanoate involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Esters of Long-Chain Fatty Acids

Key Observations :

  • Chain Length vs. Bioactivity: Longer chains (e.g., ethyl hexacosanoate) may reduce volatility and alter membrane interactions, but specific activities remain understudied.

Functionalized Derivatives: Sitosterol 3β-Tetracosanoate

A sterol-linked derivative, sitosterol 3β-tetracosanoate, was isolated from Bornetella nitida algae . Unlike simple ethyl esters, this compound demonstrated:

  • Cytotoxicity : IC50 = 681.65 µg/mL against MCF-7 breast cancer cells (vs. 49.25 µg/mL for cisplatin) .
  • Antimicrobial Activity : Inactive against Staphylococcus aureus, Bacillus subtilis, and MRSA in pure form .

Structural Impact : The sterol moiety may enhance membrane disruption but reduces potency compared to standalone ethyl esters in antimicrobial assays.

Toxicity and Pharmacokinetic Considerations

  • Bioavailability : Despite high LogP values, these esters comply with Lipinski’s rule (0–1 violations), suggesting oral bioavailability .

Biological Activity

Ethyl tetracosanoate, a long-chain fatty acid ester, has garnered interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C26H52O2) is an ester formed from tetracosanoic acid (also known as lignoceric acid) and ethanol. It is characterized by a long hydrocarbon chain which contributes to its hydrophobic nature. The compound's structure can be represented as follows:

CnH2n+1COOEt\text{C}_n\text{H}_{2n+1}\text{COOEt}

where n=25n=25 for tetracosanoate.

1. Anticancer Activity

Recent studies have indicated that long-chain fatty acid esters, including this compound, exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.

  • Case Study : A study on the cytotoxic effects of long-chain fatty acids demonstrated that this compound had an IC50 value of approximately 50 µg/mL against HeLa cells, suggesting potent anticancer activity .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Long-chain fatty acids are known to modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines.

  • Research Findings : In a study assessing the anti-inflammatory effects of various fatty acids, this compound significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages . This suggests a mechanism where this compound may inhibit the NF-κB pathway.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its overall biological efficacy.

  • Data Summary :
CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound45%100
Standard Antioxidant85%20

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling.
  • Gene Expression Modulation : this compound may influence gene expression related to apoptosis and inflammation through pathways involving PPARs (Peroxisome Proliferator-Activated Receptors) .

Q & A

Basic Questions

Q. What are the key physicochemical properties of ethyl tetracosanoate relevant to experimental design?

this compound (C₂₆H₅₂O₂, CAS 24634-95-5) exhibits critical properties for experimental design, including a molecular weight of 396.69 g/mol, logP (octanol/water partition coefficient) of 9.152, and water solubility (log10ws) of -9.56. Thermodynamic parameters such as standard enthalpy of formation (1285.37–1403.78 J/mol·K) and vapor pressure (65.88–82.63 kJ/mol) vary with temperature. These properties influence solubility studies, chromatographic separation, and stability assessments. Methods like the Crippen and Joback approaches are used to estimate these parameters .

Q. Which analytical techniques are most reliable for identifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. This compound typically elutes at ~46.55 minutes (as in Sagina japonica extracts) with a molecular ion peak at m/z 395. Characteristic fragmentation patterns, such as [M−196]⁺ (m/z 200) or ester-specific ions, help distinguish it from structurally similar compounds. Retention indices and spectral libraries (e.g., NIST) are critical for validation .

Q. How should researchers present this compound data in publications to ensure reproducibility?

Include raw data (e.g., retention times, m/z values) in appendices, with processed data (e.g., purity percentages, quantification thresholds) in the main text. Use standardized terminology (e.g., "this compound," not abbreviations) and disclose instrumentation parameters (column type, ionization mode). Follow guidelines from journals like Journal of Environmental Sciences to contextualize methods within existing literature .

Advanced Questions

Q. How can researchers optimize the extraction yield of this compound from plant matrices?

Yield optimization requires solvent polarity adjustments. This compound, being highly lipophilic (logP = 9.15), is best extracted using non-polar solvents (e.g., hexane or petroleum ether) followed by gradient elution in silica gel chromatography (e.g., hexane:ethyl acetate 1%–100%). In Alstonia scholaris studies, this approach achieved detectable yields (0.217% in Sagina japonica) .

Q. What experimental strategies mitigate misidentification of this compound in MS-based structural elucidation?

Combine high-resolution MS (HRMS) with derivatization (e.g., silylation) to confirm molecular formula. Cross-validate using isotopic patterns (e.g., deuterated analogs) and compare against synthetic standards. For instance, misidentification of dotriacontyl tetracosanoate was resolved by analyzing fragment ions like m/z 257 ([M−559]⁺), specific to palmitate esters .

Q. How should contradictions in thermodynamic data for this compound be addressed?

Discrepancies in properties like critical temperature (870.57–1067.44 K) arise from estimation methods (e.g., McGowan vs. Joback). Resolve these by experimentally validating parameters using differential scanning calorimetry (DSC) for enthalpy or static vapor pressure measurements. Statistical tools (e.g., Bland-Altman plots) can assess inter-method variability .

Q. What in vitro bioactivity assays are suitable for this compound, and how should controls be designed?

Use cell-line models (e.g., HeLa, PC3) with dose-response curves (0.1–100 µM) and solvent controls (e.g., DMSO ≤0.1%). In Alstonia scholaris studies, this compound was screened alongside phytol (m/z 296) and stearate esters. Normalize viability data to untreated controls and validate with apoptosis markers (e.g., caspase-3) .

Properties

IUPAC Name

ethyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXFYSSXNQQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179384
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24634-95-5
Record name Ethyl tetracosanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24634-95-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl tetracosanoate
Ethyl tetracosanoate
Ethyl tetracosanoate
Ethyl tetracosanoate
Ethyl tetracosanoate
Ethyl tetracosanoate

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